Cyclobarbital-d5

Description

Cyclobarbital-d5 is a deuterated analog of cyclobarbital, a short-acting barbiturate historically used as a sedative and anticonvulsant. Deuterated compounds like this compound are primarily employed as internal standards in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These isotopically labeled analogs improve analytical accuracy by minimizing matrix effects and enabling precise calibration . While specific data on this compound are absent in the provided evidence, its structural and functional parallels to Secobarbital-d5 (a deuterated barbiturate) suggest shared applications in forensic and clinical research for quantifying parent compounds in biological matrices .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

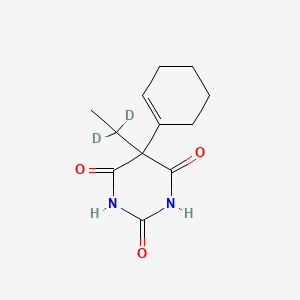

5-(cyclohexen-1-yl)-5-(1,1-dideuterioethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17)/i2D2 |

InChI Key |

WTYGAUXICFETTC-CBTSVUPCSA-N |

Isomeric SMILES |

[2H]C([2H])(C)C1(C(=O)NC(=O)NC1=O)C2=CCCCC2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobarbital-d5 involves the incorporation of deuterium atoms into the cyclobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated barbituric acid and then introduce the cyclohexenyl and ethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclobarbital-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can replace one functional group with another, such as halogenation or alkylation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclobarbital-d5 has several scientific research applications, including:

Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in biological systems using mass spectrometry.

Forensic Analysis: The compound is used in forensic laboratories to detect and quantify barbiturates in biological samples, aiding in criminal investigations and drug abuse cases.

Mechanism of Action

Cyclobarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA-A receptor, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect, reducing anxiety and inducing sleep .

Comparison with Similar Compounds

Research Findings and Limitations

- Secobarbital-d5 : Studies highlight its role in detecting secobarbital in overdose cases, with deuterated standards reducing ion suppression in blood samples .

- This compound : Specific research is unavailable in the provided evidence, but analogous deuterated barbiturates demonstrate <5% coefficient of variation in inter-day assays .

Data Gaps :

- No direct studies on this compound’s stability, cross-reactivity, or detection limits were identified. Future work should prioritize characterizing its performance against non-deuterated cyclobarbital.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.